![molecular formula C16H23N3O2Si B13987773 (2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B13987773.png)
(2-((tert-Butyldimethylsilyl)oxy)ethyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile is a complex organic compound with a unique structure that combines elements of benzimidazole and silyl ether functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile typically involves multiple steps:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the silyl ether group: The hydroxyl group on the benzimidazole core is reacted with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole to form the silyl ether.
Addition of the ethyl group: The silyl ether intermediate is then reacted with an ethylating agent, such as ethyl bromide, under basic conditions to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The benzimidazole core can be oxidized to form benzimidazolone derivatives.
Reduction: The nitrile group can be reduced to form amine derivatives.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkoxides or amines can be used to substitute the silyl ether group.
Major Products
Oxidation: Benzimidazolone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, potentially inhibiting their activity. The silyl ether group may enhance the compound’s stability and bioavailability, allowing it to effectively reach its target sites.
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethylamine: Similar in structure but lacks the benzimidazole core.
Aziridine, 1-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]: Contains a similar silyl ether group but has an aziridine ring instead of the benzimidazole core.
Uniqueness
1-[2-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]ethyl]-2,3-dihydro-2-oxo-1H-benzimidazole-5-carbonitrile is unique due to its combination of a benzimidazole core with a silyl ether group. This structure provides a balance of stability, reactivity, and potential biological activity that is not commonly found in other compounds.
Properties
Molecular Formula |
C16H23N3O2Si |
|---|---|
Molecular Weight |
317.46 g/mol |
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]-2-oxo-3H-benzimidazole-5-carbonitrile |
InChI |
InChI=1S/C16H23N3O2Si/c1-16(2,3)22(4,5)21-9-8-19-14-7-6-12(11-17)10-13(14)18-15(19)20/h6-7,10H,8-9H2,1-5H3,(H,18,20) |
InChI Key |
YGNAZPOPJPCTON-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C2=C(C=C(C=C2)C#N)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


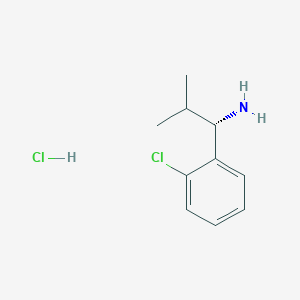
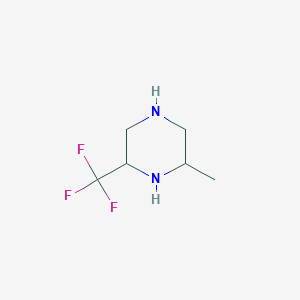
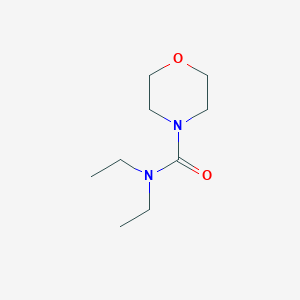
![10-[(1,3-Dimethyl-3-piperidyl)methyl]phenothiazine](/img/structure/B13987711.png)
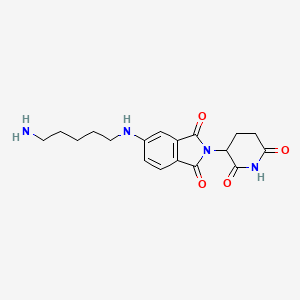
![3-(3,4-Dimethylphenyl)-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B13987725.png)
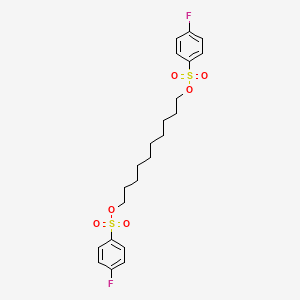
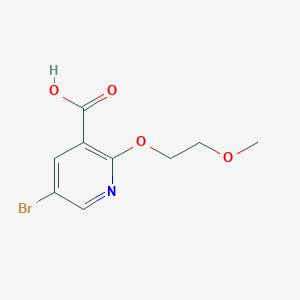
![2-Cyclopropylimidazo[1,2-a]pyridine](/img/structure/B13987749.png)
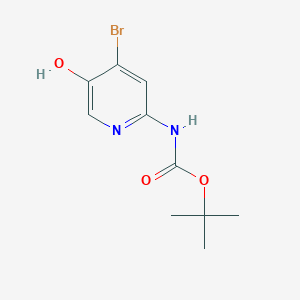
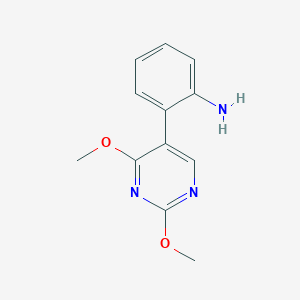
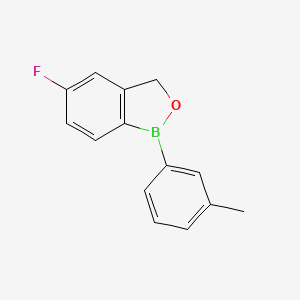
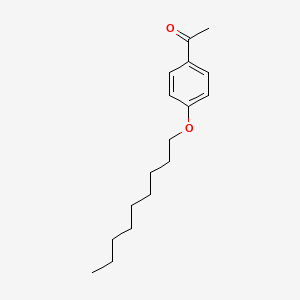
![N-[[4-(3-azaspiro[5.5]undecan-3-yl)phenyl]methylideneamino]-4-chlorobenzamide](/img/structure/B13987784.png)
